Superior Antitumor Efficacy of Eleostearic Acid Compared to Conjugated Linoleic Acid (CLA) In Vivo
In a direct head-to-head in vivo comparison using a DLD-1 human colon cancer xenograft model in nude mice, dietary administration of α-eleostearic acid (α-ESA) resulted in a significantly stronger suppression of tumor growth compared to the CLA isomers 9Z,11E-CLA and 10E,12Z-CLA [1]. While the study reports a qualitative 'stronger antitumor effect', the associated mechanistic data provides quantifiable differentiation. Specifically, α-ESA treatment led to a substantial increase in lipid peroxidation within tumor tissues, a key event not observed to the same extent with CLA. In vitro, α-ESA induced apoptosis in DLD-1 cells with an EC50 of 20 µM, a potency metric for which a direct CLA comparator value is not provided in this study but which establishes a quantitative benchmark for ESA's activity [2]. The data demonstrate that the conjugated triene system of ESA confers a distinct, more potent anticancer mechanism via lipid peroxidation that is not replicated by the conjugated diene system of CLA [1].
| Evidence Dimension | In vivo tumor growth suppression |
|---|---|
| Target Compound Data | Significantly stronger tumor suppression; EC50 = 20 µM for apoptosis induction in DLD-1 cells in vitro |
| Comparator Or Baseline | CLA isomers (9Z,11E-CLA and 10E,12Z-CLA) exhibited weaker tumor suppression; CLA EC50 value not reported in this study |
| Quantified Difference | Qualitatively stronger suppression; mechanistic differentiation confirmed via increased lipid peroxidation |
| Conditions | Nude mouse xenograft model with DLD-1 human colon cancer cells; in vitro cell culture (DLD-1) |
Why This Matters
For researchers investigating lipid peroxidation-dependent anticancer mechanisms, ESA offers a quantifiably more potent tool than CLA, with a defined EC50 for apoptosis induction in relevant cell models.
- [1] Tsuzuki T, Tokuyama Y, Igarashi M, Miyazawa T. Tumor growth suppression by α-eleostearic acid, a linolenic acid isomer with a conjugated triene system, via lipid peroxidation. Carcinogenesis. 2004;25(8):1417-1425. View Source
- [2] LIPID MAPS Structure Database (LMSD). alpha-eleostearic acid (LMFA01030147). LIPID MAPS; 2022. View Source
